1-(2-Cyclopropyl-acetyl)-piperidin-4-one

Medicinal Chemistry Building Blocks Physicochemical Property Analysis

Sourcing a conformationally rigid N-acylpiperidinone core for kinase or GPCR programs often requires multi-step de novo synthesis, delaying SAR cycles. This building block provides the pre-assembled N-cyclopropylacetyl-4-piperidone scaffold essential for nanomolar FGFR3 inhibition. - Directly supplies the pharmacophoric core for FGFR3 inhibitors (IC₅₀ <10 nM) and muscarinic M4 antagonists. - The 4-oxo handle permits chemoselective reductive amination or Grignard addition for rapid analog diversification. - The cyclopropylacetyl group enhances metabolic stability by shielding against CYP450 oxidation.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B12066030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-acetyl)-piperidin-4-one
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(=O)CC2
InChIInChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2
InChIKeyWGTMFZOAFDKHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyclopropyl-acetyl)-piperidin-4-one – Physicochemical Profile


1-(2-Cyclopropyl-acetyl)-piperidin-4-one (CAS 1247662-95-8) is a synthetic N‑acyl‑piperidin‑4‑one. The molecular formula is C₁₀H₁₅NO₂ and the molecular weight is 181.23 g·mol⁻¹ . The structure combines a 4‑oxopiperidine ring with an N‑cyclopropylacetyl side‑chain. This combination is distinct from common N‑alkyl- and N‑aryl‑piperidin‑4‑ones and appears as a key intermediate in patented muscarinic M4 antagonist programs [1].

&check; N‑Cyclopropylacetyl piperidin‑4‑one scaffold for CNS‑targeted antagonist programs
&check; Rigid amide linker and ketone handle for chemoselective diversification
&check; Distinct from common N‑alkyl‑/N‑aryl‑piperidinones; reported in FGFR3 and M4 patent series

Why Generic N-Substituted Analogs Cannot Replace This Building Block


Simple N‑substituted piperidin‑4‑ones differ fundamentally in steric bulk, hydrogen‑bonding capacity, and metabolic stability. The cyclopropylacetyl group in the target compound provides a rigid, electron‑rich amide that is absent in N‑acetyl‑piperidin‑4‑one and is conformationally distinct from the direct N‑cyclopropyl analog. These differences translate into measurable changes in molecular recognition events; for example, the cyclopropylacetyl‑piperidine substructure is essential for the FGFR3 inhibitory activity (IC₅₀ <10 nM) observed in advanced kinase inhibitors [1]. Substituting with a smaller or non‑amide N‑substituent would abolish this binding mode.

Steric & electronic mismatch

Simple N‑acetyl or N‑cyclopropyl analogs lack the rigid cyclopropylacetyl amide, altering H‑bond donor/acceptor profile and target recognition.

Kinase inhibition context

The cyclopropylacetyl‑piperidine substructure is critical for FGFR3 affinity; simpler analogs show markedly reduced potency (class‑level SAR).

Synthetic versatility gap

N‑Cyclopropyl‑piperidine lacks the 4‑oxo ketone handle, limiting derivatization to alkylation only; reductive amination and Grignard chemistry are not possible.

Evidence Differentiating This Building Block for Procurement


Molecular Weight and Formula vs. N-Cyclopropyl-piperidin-4-one

The target compound (C₁₀H₁₅NO₂, 181.23 g·mol⁻¹) is differentiated from N‑cyclopropyl‑piperidin‑4‑one (C₈H₁₃NO, 139.19 g·mol⁻¹ ) by the presence of an acetyl linker between the cyclopropyl ring and the piperidine nitrogen. This linker adds 42.04 g·mol⁻¹ of molecular weight and introduces a second hydrogen‑bond acceptor (the amide carbonyl), which is absent in the direct N‑cyclopropyl analog.

MW & formula comparison
Head-to-head
Target: 181.23 g·mol⁻¹ Comparator: 139.19 g·mol⁻¹
Acetyl linker adds 42.04 g·mol⁻¹ and introduces an H‑bond acceptor absent in N‑cyclopropyl analog.
Alters solubility, H‑bond profile, and metabolic stability context.
Medicinal Chemistry Building Blocks Physicochemical Property Analysis

Scaffold Contribution to FGFR3 Kinase Inhibition

The cyclopropylacetyl‑piperidine scaffold is a substructure of BDBM356538 (N‑[3‑(5‑{1‑[1‑(cyclopropylacetyl)piperidin‑4‑yl]‑1H‑pyrazol‑4‑yl}‑1H‑benzimidazol‑1‑yl)phenyl]‑N′‑(2,2,2‑trifluoroethyl)urea), which exhibits an IC₅₀ of <10 nM in the FGFR3 enzymatic assay [1]. Other piperidine‑linked benzimidazole derivatives lacking the cyclopropylacetyl group (e.g., those with simple acetyl or methyl substituents) show >100‑fold lower potency in the same assay, as inferred from the patent SAR [2].

FGFR3 kinase inhibition
Class‑level
>100‑fold potency differential
Scaffold context for designing high‑affinity kinase probes; simpler analogs lose activity.
Based on SAR from patent and BindingDB data.
Kinase Inhibition FGFR3 Structure-Activity Relationship

Synthetic Versatility via the 4-Oxo Diversification Point

The 4‑oxo group in the target compound provides a ketone handle for reductive amination, Grignard addition, or reduction to 4‑hydroxypiperidine, while the N‑cyclopropylacetyl amide remains stable under these conditions. In contrast, N‑cyclopropyl‑piperidine (CAS 16727‑55‑2) lacks both the ketone and the amide functionality, limiting its use to simple N‑alkylations . Substituted piperidin‑4‑ones are explicitly cited as critical intermediates in pharmaceutical syntheses for their ability to undergo chemoselective transformations at the carbonyl while retaining the N‑substituent [1].

Synthetic versatility
Method context
4‑oxo enables reductive amination, Grignard addition, reduction, enolate alkylation.
Single building block supports multiple chemoselective diversification routes.
N‑cyclopropyl‑piperidine limited to 1–2 alkylation pathways.
Synthetic Chemistry Building Block Versatility Reductive Amination

Enabling Role in Muscarinic M4 Antagonist Optimization

Vanderbilt University's patent on cyclopropylpiperidine‑based M4 antagonists explicitly uses N‑acyl‑piperidin‑4‑one intermediates for the construction of the core scaffold [1]. The cyclopropylacetyl amide is retained in the final compounds, indicating it is not merely a protecting group but a pharmacophoric element. Alternative N‑substituents (e.g., N‑methyl or N‑benzyl) described in the same patent series were found to be inactive (IC₅₀ >10,000 nM vs. active cyclopropyl‑containing compounds at IC₅₀ <500 nM), establishing the N‑cyclopropylacetyl group as a molecular determinant for M4 antagonism [1].

M4 antagonist SAR
Class‑level
Cyclopropylacetyl active N‑Me / N‑Bn inactive (>10,000 nM)
>20‑fold potency improvement enables direct entry to M4 antagonist chemical series.
Vanderbilt patent series; CNS research context.
CNS Drug Discovery Muscarinic M4 Parkinson's Disease

Procurement Scenarios Based on Differentiated Evidence


FGFR3-Targeted Kinase Inhibitor Lead Synthesis

The building block supplies the N‑cyclopropylacetyl‑piperidine core required for high‑affinity FGFR3 binding (IC₅₀ <10 nM). Medicinal chemistry teams can use it as a late‑stage intermediate, avoiding multi‑step de‑novo construction of the N‑acyl moiety and accelerating SAR exploration around the benzimidazole‑pyrazole portion [1].

Muscarinic M4 Antagonist Libraries for Parkinson's Disease

The compound is a key synthon in the Vanderbilt M4 antagonist patent family. It enables parallel synthesis of analogs where the 4‑ketone serves as a diversification point for reductive amination with various amines, delivering investigational compounds pre‑optimized for CNS penetration [2].

Diversity-Oriented Synthesis of Spirocyclic Scaffolds

The 4‑oxo group permits chemoselective Grignard addition and subsequent cyclization, generating spiro‑ or fused‑ring systems while retaining the pharmacophoric cyclopropylacetyl amide. This is a distinct advantage over fully reduced piperidine building blocks that lack the ketone handle [3].

Metabolic Stability-Focused Lead Optimization

The cyclopropyl group is a well‑documented motif for shielding labile positions from cytochrome P450 oxidation. When incorporated via this building block early in a hit‑to‑lead program, it reduces the likelihood of later encountering rapid in‑vivo clearance, as supported by the improved M4 patent SAR relative to non‑cyclopropyl analogs [2].

Application
Selection Property
Validation Focus
FGFR3 kinase inhibitor lead synthesis
Cyclopropylacetyl-piperidine scaffold affinity context
FGFR3 enzymatic assay SAR review
Muscarinic M4 antagonist library
4‑oxo diversification handle for amine coupling
M4 mAChR functional assay context
Diversity‑oriented spirocyclic synthesis
Ketone reactivity for Grignard/cyclization
Chemoselective transformation validation
Metabolic stability lead optimization
Cyclopropyl metabolic shielding motif
Microsomal stability comparison
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